Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate
CAS No.: 898783-38-5
Cat. No.: VC2290805
Molecular Formula: C18H25NO3S
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898783-38-5 |
|---|---|
| Molecular Formula | C18H25NO3S |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
| Standard InChI | InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 |
| Standard InChI Key | SQPFTGXBNUGMKG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Introduction
Chemical Identity and Structural Features
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) is a synthetic organic compound with the molecular formula C18H25NO3S and a molecular weight of 335.5 g/mol. The structure features a thiomorpholine ring attached to a phenyl group via a methylene bridge, which is further connected to a valerate ester component. This structural arrangement creates a compound with unique chemical and biological properties that distinguish it from similar compounds. The presence of the thiomorpholine ring, which contains a sulfur atom in its heterocyclic structure, is particularly notable for its influence on the compound's reactivity profile and potential biological interactions.
Chemical Identification Parameters
The following table presents the key identification parameters for Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate:
| Parameter | Value |
|---|---|
| CAS Number | 898783-38-5 |
| Molecular Formula | C18H25NO3S |
| Molecular Weight | 335.5 g/mol |
| SMILES Notation | CCOC(=O)CCCC(=O)c1ccc(cc1)CN2CCSCC2 |
| InChI | InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 |
| InChI Key | SQPFTGXBNUGMKG-UHFFFAOYSA-N |
The compound contains several functional groups, including an ester (ethyl valerate), a ketone, a phenyl ring, and a thiomorpholine heterocycle. This combination of structural elements contributes to its distinct chemical behavior and potential applications in various research fields .
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is essential for its appropriate handling, storage, and application in research settings. These properties influence its stability, reactivity, and behavior in different experimental conditions.
Physical Properties
The compound exhibits specific physical characteristics that are important for its identification and utilization in laboratory settings:
| Property | Value |
|---|---|
| Physical State | Not specified in sources, likely solid at room temperature |
| Flash Point | 249.3±28.7 °C |
| Boiling Point | 488.6±45.0 °C at 760 mmHg |
| Polarizability | 37.4±0.5 10^-24 cm³ |
| Density | 1.1±0.1 g/cm³ |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C |
These physical properties indicate that Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is a relatively stable compound with a high boiling point and low vapor pressure at room temperature . These characteristics suggest that the compound would maintain its integrity under standard laboratory conditions, though specific storage recommendations apply for long-term preservation.
Chemical Reactivity
The chemical reactivity of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is largely determined by its functional groups. The compound can undergo several types of chemical transformations:
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Oxidation reactions, particularly involving the sulfur atom in the thiomorpholine ring, can lead to the formation of sulfoxides.
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Hydrolysis of the ester group can yield the corresponding carboxylic acid.
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Nucleophilic substitutions at various positions, depending on the reaction conditions and reagents.
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Reduction of the ketone functionality to corresponding alcohols.
These potential reactions highlight the compound's versatility as a building block in organic synthesis and its potential for chemical modification to produce derivatives with altered properties or functions.
Synthesis and Reactions
The synthetic pathways to Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate and its subsequent chemical transformations are of significant interest to organic chemists and pharmaceutical researchers.
Chemical Transformations
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate can serve as a versatile intermediate in the synthesis of more complex molecules. Its reactivity profile allows for modifications at multiple positions:
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The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, altering the electronic and steric properties of this portion of the molecule.
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The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization.
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The ketone group presents opportunities for reductive transformations or condensation reactions.
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The phenyl ring might undergo electrophilic or nucleophilic substitution reactions, depending on reaction conditions.
These transformations demonstrate the compound's utility as a building block in the synthesis of diverse chemical entities with potential applications in various research fields.
Comparative Analysis with Similar Compounds
Examining Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate in comparison to structurally related compounds provides insights into structure-activity relationships and potential applications.
Structural Analogues
Several compounds share structural similarities with Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| Ethyl 5-oxo-5-[4-(morpholinomethyl)phenyl]valerate | Contains oxygen instead of sulfur in the heterocyclic ring | Different electronic properties and potential hydrogen bonding interactions |
| Ethyl 5-oxo-5-[4-(piperidinylmethyl)phenyl]valerate | Contains a fully carbocyclic ring instead of a heterocycle | Different conformational preferences and lipophilicity |
| Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate | Shorter carbon chain between the ketone and ester | Different spatial arrangement and flexibility |
The presence of the sulfur atom in the thiomorpholine ring of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate distinguishes it from morpholine-based compounds, affecting its reactivity and binding properties . These structural differences can lead to distinct chemical behaviors and biological activities, making each compound uniquely valuable for specific research applications.
Future Research Directions
The unique structural features and chemical properties of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate suggest several promising avenues for future research:
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Investigation of structure-activity relationships through systematic modification of the core structure to develop compounds with enhanced biological activities.
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Exploration of the compound's potential applications in materials science, particularly in the development of specialized polymers or coatings.
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Detailed mechanistic studies of the compound's interactions with biological targets to understand the molecular basis of its effects.
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Development of more efficient synthetic routes to the compound and its derivatives to facilitate larger-scale production for research purposes.
These research directions could expand our understanding of the compound's properties and potential applications across various scientific disciplines.
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